tert-Butyl 1-(2-vinylphenyl)hydrazinecarboxylate
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Overview
Description
tert-Butyl 1-(2-vinylphenyl)hydrazinecarboxylate: is an organic compound that belongs to the class of hydrazinecarboxylates. This compound is characterized by the presence of a tert-butyl group, a vinylphenyl group, and a hydrazinecarboxylate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(2-vinylphenyl)hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with 2-vinylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-(2-vinylphenyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The vinyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like halogens and alkylating agents are commonly used.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted vinylphenyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 1-(2-vinylphenyl)hydrazinecarboxylate is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of hydrazine derivatives and other nitrogen-containing compounds .
Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: It is used in the synthesis of compounds with potential pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new chemical processes and technologies .
Mechanism of Action
The mechanism of action of tert-Butyl 1-(2-vinylphenyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The hydrazine moiety is particularly reactive and can participate in a range of chemical reactions, including nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
tert-Butyl carbazate: A related compound with similar chemical properties and applications.
tert-Butyl 2-(1-phenylethyl)hydrazinecarboxylate: Another hydrazinecarboxylate with different substituents but similar reactivity.
Uniqueness: tert-Butyl 1-(2-vinylphenyl)hydrazinecarboxylate is unique due to the presence of the vinylphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in various scientific research applications .
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
tert-butyl N-amino-N-(2-ethenylphenyl)carbamate |
InChI |
InChI=1S/C13H18N2O2/c1-5-10-8-6-7-9-11(10)15(14)12(16)17-13(2,3)4/h5-9H,1,14H2,2-4H3 |
InChI Key |
BJKPLPDGNVQPIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1C=C)N |
Origin of Product |
United States |
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